Cas no 2138569-11-4 (3-Azido-4-(propan-2-yl)cyclohexan-1-one)

3-Azido-4-(propan-2-yl)cyclohexan-1-one is a functionalized cyclohexanone derivative featuring an azido group and an isopropyl substituent. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in click chemistry applications, where the azido group enables efficient cycloaddition reactions with alkynes. The isopropyl moiety enhances steric and electronic properties, making it useful for structural modifications in drug discovery and material science. Its well-defined molecular structure allows for precise incorporation into complex frameworks, facilitating the development of novel bioactive molecules or functional materials. The compound is typically handled under controlled conditions due to the potential instability of the azido group.
3-Azido-4-(propan-2-yl)cyclohexan-1-one structure
2138569-11-4 structure
Product name:3-Azido-4-(propan-2-yl)cyclohexan-1-one
CAS No:2138569-11-4
MF:C9H15N3O
Molecular Weight:181.234901666641
CID:5603086
PubChem ID:165496717

3-Azido-4-(propan-2-yl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • EN300-1158797
    • 2138569-11-4
    • 3-azido-4-(propan-2-yl)cyclohexan-1-one
    • 3-Azido-4-(propan-2-yl)cyclohexan-1-one
    • インチ: 1S/C9H15N3O/c1-6(2)8-4-3-7(13)5-9(8)11-12-10/h6,8-9H,3-5H2,1-2H3
    • InChIKey: SORSDTVERGASTH-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C(C)C)C(C1)N=[N+]=[N-]

計算された属性

  • 精确分子量: 181.121512110g/mol
  • 同位素质量: 181.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.4Ų
  • XLogP3: 2.6

3-Azido-4-(propan-2-yl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1158797-1g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
1g
$743.0 2023-08-31
Enamine
EN300-1158797-0.5g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
0.5g
$713.0 2023-08-31
Enamine
EN300-1158797-10.0g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
10g
$3191.0 2023-06-08
Enamine
EN300-1158797-10g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
10g
$3191.0 2023-08-31
Enamine
EN300-1158797-5g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
5g
$2152.0 2023-08-31
Enamine
EN300-1158797-2.5g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
2.5g
$1454.0 2023-08-31
Enamine
EN300-1158797-0.1g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
0.1g
$653.0 2023-08-31
Enamine
EN300-1158797-0.25g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
0.25g
$683.0 2023-08-31
Enamine
EN300-1158797-5.0g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
5g
$2152.0 2023-06-08
Enamine
EN300-1158797-0.05g
3-azido-4-(propan-2-yl)cyclohexan-1-one
2138569-11-4
0.05g
$624.0 2023-08-31

3-Azido-4-(propan-2-yl)cyclohexan-1-one 関連文献

3-Azido-4-(propan-2-yl)cyclohexan-1-oneに関する追加情報

Comprehensive Overview of 3-Azido-4-(propan-2-yl)cyclohexan-1-one (CAS No. 2138569-11-4)

3-Azido-4-(propan-2-yl)cyclohexan-1-one (CAS No. 2138569-11-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This cyclohexanone derivative features an azido group and an isopropyl substituent, making it a versatile intermediate for click chemistry applications and drug discovery. Its unique structure enables efficient conjugation with alkynes via Huisgen cycloaddition, a reaction widely exploited in bioconjugation and polymer science.

The growing demand for click chemistry-compatible building blocks has propelled interest in compounds like 3-Azido-4-(propan-2-yl)cyclohexan-1-one. Researchers frequently search for "azido cyclohexanone derivatives" or "isopropyl-substituted click chemistry reagents" to identify novel synthetic pathways. The compound's CAS No. 2138569-11-4 serves as a critical identifier in chemical databases, ensuring precise retrieval in patent literature and academic publications.

Recent studies highlight the role of 3-Azido-4-(propan-2-yl)cyclohexan-1-one in developing targeted drug delivery systems. Its ability to form stable triazole linkages under mild conditions aligns with the pharmaceutical industry's focus on biocompatible conjugation strategies. This property addresses frequent search queries such as "non-toxic azide reagents for biomolecules" and "cyclohexanone-based prodrug design," reflecting its relevance in cutting-edge therapeutics.

In materials science, the compound's rigid cyclohexane backbone and functional handles make it valuable for designing high-performance polymers. Users often explore terms like "thermostable azido monomers" or "cycloaliphatic crosslinkers" to discover applications in coatings and adhesives. The isopropyl group enhances solubility in organic solvents, a feature frequently discussed in forums on "solvent-compatible click chemistry reagents."

Quality control of CAS No. 2138569-11-4 involves rigorous HPLC and NMR characterization, as emphasized in recent publications. Analytical chemists prioritize searches for "spectroscopic data of azido ketones" to validate synthetic batches. The compound's stability under inert atmospheres also answers common concerns about "storage conditions for azide-containing intermediates."

Environmental and safety considerations are integral to discussions about 3-Azido-4-(propan-2-yl)cyclohexan-1-one. While not classified as hazardous, best practices recommend handling azides with precautions, addressing search trends like "safe handling of organic azides." This aligns with the broader industry shift toward green chemistry principles in intermediate synthesis.

The commercial availability of CAS No. 2138569-11-4 through specialty chemical suppliers meets the needs of researchers investigating "scalable click chemistry platforms." Patent analyses reveal its use in biomarker development and diagnostic probe synthesis, correlating with rising searches for "bioorthogonal labeling reagents."

Future applications may exploit the compound's stereochemical properties for chiral catalyst design, a topic gaining traction in asymmetric synthesis communities. Its structural features continue to inspire queries about "cyclohexanone templates for medicinal chemistry" and "multifunctional scaffolds," underscoring its interdisciplinary potential.

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